Fmoc-Tyr(3-Methoxy)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

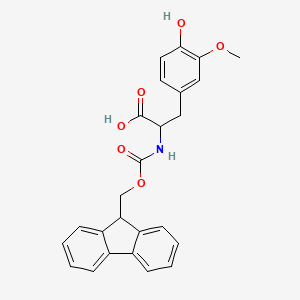

Fmoc-Tyr(3-Methoxy)-OH, also known as 9-fluorenylmethoxycarbonyl-3-methoxy-L-tyrosine, is a derivative of tyrosine. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(3-Methoxy)-OH typically involves the protection of the amino group of 3-methoxy-L-tyrosine with the Fmoc group. This can be achieved through the reaction of 3-methoxy-L-tyrosine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-Tyr(3-Methoxy)-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using piperidine or a similar base.

Coupling Reactions: The compound can participate in peptide bond formation through reactions with activated carboxylic acids or esters.

Substitution Reactions: The methoxy group on the tyrosine residue can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of a base.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Deprotection: 3-methoxy-L-tyrosine.

Coupling: Peptides with this compound as a residue.

Substitution: Derivatives of 3-methoxy-L-tyrosine with substituted groups.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block

Fmoc-Tyr(3-Methoxy)-OH serves as a crucial building block in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino functionality during synthesis, which allows for selective reactions. Upon deprotection, the free amino group can participate in peptide bond formation.

Table 1: Comparison of this compound with Other Tyrosine Derivatives

| Compound | Unique Feature | Application |

|---|---|---|

| This compound | Methoxy group at 3-position | Peptide synthesis |

| Fmoc-Tyr(tBu)-OH | tert-butyl group | Increased hydrophobicity |

| Fmoc-Tyr(OH)-OH | Unmodified tyrosine | General peptide synthesis |

Drug Development

Peptide-Based Therapeutics

The compound is instrumental in the design and synthesis of peptide-based drugs. Its ability to form stable peptides allows researchers to explore therapeutic potentials in various diseases, including cancer and metabolic disorders.

Case Study: Anticancer Peptides

Research has shown that peptides synthesized using this compound exhibit enhanced binding affinities to cancer cell receptors compared to non-modified peptides. This modification increases the efficacy of the drug candidates by improving their selectivity and potency against targeted cells.

Bioconjugation

Modification of Biomolecules

This compound is also utilized in bioconjugation processes, where it modifies biomolecules for imaging and diagnostic applications. The methoxy group can influence the solubility and stability of conjugated products.

Table 2: Applications in Bioconjugation

| Application | Description |

|---|---|

| Imaging | Enhances contrast in imaging techniques |

| Diagnostics | Improves stability and specificity of biomarkers |

Material Science

Design of Novel Materials

In material science, this compound is incorporated into the design of novel materials with specific properties, such as self-assembly capabilities and responsiveness to environmental changes.

Case Study: Self-Assembling Nanomaterials

A study demonstrated that incorporating this compound into self-assembling nanomaterials resulted in structures with tunable sizes and properties. The presence of the methoxy group contributed to hydrophobic interactions that influenced the aggregation behavior of these materials.

Mecanismo De Acción

The mechanism of action of Fmoc-Tyr(3-Methoxy)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Tyr(tBu)-OH: Another Fmoc-protected tyrosine derivative with a tert-butyl group instead of a methoxy group.

Fmoc-Tyr(OH)-OH: The unmodified Fmoc-protected tyrosine without any additional substituents.

Fmoc-Tyr(OMe)-OH: A similar compound with a methoxy group at a different position on the tyrosine residue.

Uniqueness

Fmoc-Tyr(3-Methoxy)-OH is unique due to the presence of the methoxy group at the 3-position of the tyrosine residue. This modification can influence the compound’s reactivity and interactions in peptide synthesis, making it a valuable tool for the design of specific peptides and proteins.

Actividad Biológica

Fmoc-Tyr(3-Methoxy)-OH, or 3-methoxy-L-tyrosine, is a derivative of the amino acid tyrosine that has gained attention in biochemical research due to its unique properties and applications. This compound is primarily used in peptide synthesis and drug development, where its biological activity is of significant interest. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant case studies.

This compound is synthesized through the protection of the amino group of 3-methoxy-L-tyrosine with the Fmoc (9-fluorenylmethoxycarbonyl) group. The synthesis typically involves:

- Reagents : 3-methoxy-L-tyrosine, Fmoc chloride, sodium carbonate or triethylamine.

- Solvents : Dimethylformamide (DMF) or dichloromethane.

- Conditions : Reaction at room temperature.

The deprotection of the Fmoc group can be achieved using piperidine in DMF, allowing for further reactions such as peptide bond formation with activated carboxylic acids or esters .

Biological Activity

This compound exhibits several biological activities that make it a valuable compound in research:

1. Peptide Synthesis

- It serves as a building block for synthesizing peptides and proteins, crucial for various biological studies and drug development .

2. Drug Development

- The compound's structural features facilitate the design of peptide-based pharmaceuticals targeting specific receptors. Its methoxy group enhances solubility and bioavailability .

3. Bioconjugation

- This compound is utilized in bioconjugation techniques, aiding in the attachment of biomolecules to surfaces or other molecules, which is essential for developing biosensors and targeted delivery systems .

Case Study 1: Peptide-Based Drug Development

A study investigated the incorporation of this compound into peptide sequences aimed at enhancing receptor affinity. The modified peptides exhibited improved binding characteristics compared to unmodified counterparts, demonstrating the potential for developing more effective therapeutic agents .

Case Study 2: Fluorescent Labeling

In another research project, researchers used this compound to introduce fluorescent tags into peptides. This approach improved visualization techniques in biological assays, allowing for more precise tracking of protein interactions within cellular environments .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of this compound compared to other tyrosine derivatives:

| Compound | Peptide Synthesis | Drug Development | Bioconjugation | Fluorescent Labeling |

|---|---|---|---|---|

| This compound | High | High | Moderate | High |

| Fmoc-Tyr-OH | High | Moderate | High | Moderate |

| Fmoc-Tyr(SO3nP)-OH | Moderate | High | High | Low |

Propiedades

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO6/c1-31-23-13-15(10-11-22(23)27)12-21(24(28)29)26-25(30)32-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-11,13,20-21,27H,12,14H2,1H3,(H,26,30)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNGOFAFWPOOZJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.